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Compound of Interest

Compound Name: Valbenazine tosylate

Cat. No.: B611625 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges related to the oral bioavailability of Valbenazine tosylate in a research setting.

Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Valbenazine tosylate and why is it not 100%?

A1: The absolute oral bioavailability of Valbenazine is approximately 49%[1][2][3][4][5][6][7].

Several factors contribute to this incomplete bioavailability:

First-Pass Metabolism: Valbenazine is extensively metabolized in the liver, primarily by

hydrolysis and the cytochrome P450 enzyme CYP3A4/5, before it can reach systemic

circulation[1][8][9]. Its active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), is further

metabolized by CYP2D6[1][8][9].

Aqueous Solubility: Valbenazine tosylate is characterized as being slightly soluble in

water[4]. One prediction lists its water solubility at a low 0.0383 mg/mL[10]. Poor aqueous

solubility can limit the dissolution rate in the gastrointestinal fluids, which is a prerequisite for

absorption.

Physicochemical Properties: The inherent properties of the drug molecule, such as its

molecular size and lipophilicity, also play a role in its ability to permeate the intestinal

membrane[11].
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Q2: How does food intake affect the bioavailability of Valbenazine tosylate?

A2: The administration of Valbenazine with a high-fat meal has been shown to decrease the

maximum plasma concentration (Cmax) of Valbenazine by approximately 47% and the total

exposure (AUC) by about 13%[1][2][3][4]. However, the Cmax and AUC of its primary active

metabolite, (+)-α-HTBZ, are unaffected by food[1][2][3][4].

Q3: What is the role of the tosylate salt form in Valbenazine's bioavailability?

A3: The tosylate salt of Valbenazine is specifically used to enhance the drug's stability and

bioavailability[12]. Salt formation is a common strategy to improve the solubility and dissolution

rate of a drug. Different salt forms and crystalline structures (polymorphs) of a drug can have

different physicochemical properties, which in turn can influence bioavailability[13][14].

Q4: Are there known drug interactions that can alter the bioavailability or exposure of

Valbenazine?

A4: Yes, co-administration with strong inhibitors of CYP3A4 or CYP2D6 can increase the

plasma concentrations of Valbenazine and its active metabolite, potentially increasing the risk

of adverse effects[1][7]. Conversely, strong CYP3A4 inducers are not recommended as they

can decrease the exposure to Valbenazine and its active metabolite, potentially reducing

efficacy[7].

Troubleshooting Guide: Strategies to Enhance Oral
Bioavailability
If your research requires modification of the Valbenazine tosylate formulation to improve its

oral bioavailability, consider the following established pharmaceutical strategies.

Issue 1: Poor Dissolution Rate Due to Low Aqueous
Solubility
Solution: Enhance the dissolution rate by increasing the effective surface area of the drug

powder or by modifying its physical state.

Suggested Approaches:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for

dissolution[15][16].

Micronization: Can be achieved using techniques like air-jet milling to obtain particle sizes

in the range of 2-5 µm[17].

Nanonization: Further reduction to the 100-250 nm range can be achieved through

methods like high-pressure homogenization or ball milling, creating nanocrystals[15][17].

Amorphous Solid Dispersions: Dispersing Valbenazine tosylate in a hydrophilic polymer

matrix can convert it from a crystalline to a more soluble amorphous state[16].

Hot Melt Extrusion: This involves melting the drug with a polymer and extruding the

mixture[15].

Spray Drying: A solution of the drug and polymer is rapidly dried to form an amorphous

powder.

Issue 2: Inefficient Absorption Across the
Gastrointestinal Membrane
Solution: Utilize lipid-based or encapsulation formulations to improve drug solubilization in the

GI tract and facilitate absorption.

Suggested Approaches:

Lipid-Based Formulations: These formulations can improve drug solubilization and take

advantage of lipid absorption pathways.

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils,

surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in

aqueous media, such as GI fluids[15][17]. This enhances the solubilization and absorption

of lipophilic drugs.

Complexation:
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Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate

poorly soluble drug molecules in their hydrophobic core, forming inclusion complexes with

enhanced aqueous solubility[15][17].

Data Presentation
Table 1: Pharmacokinetic Properties of Valbenazine

Parameter Value Reference(s)

Absolute Oral Bioavailability ~49% [1][2][3][4][5][6][7]

Time to Max. Concentration

(Tmax) - Valbenazine
0.5 - 1.0 hours [1][2][8]

Time to Max. Concentration

(Tmax) - Active Metabolite
4 - 8 hours [2][3][8]

Effect of High-Fat Meal on

Valbenazine
Cmax ↓ ~47%, AUC ↓ ~13% [1][2][3][4]

Effect of High-Fat Meal on

Active Metabolite
Unaffected [1][2][3][4]

Plasma Protein Binding -

Valbenazine
>99% [1][8]

Plasma Protein Binding -

Active Metabolite
~64% [1][8]

Half-life (Valbenazine and

Active Metabolite)
15 - 22 hours [1][8]

Table 2: Comparison of Bioavailability Enhancement Strategies

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3888743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://www.drugs.com/monograph/valbenazine.html
https://pubchem.ncbi.nlm.nih.gov/compound/Valbenazine
https://formulationdiary.com/Home/Details/VALBENAZINE
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/209241Orig1s000SumR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8801818/
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=4c970164-cafb-421f-9eb5-c226ef0a3417
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://www.drugs.com/monograph/valbenazine.html
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/209241lbl.pdf
https://www.drugs.com/monograph/valbenazine.html
https://pubchem.ncbi.nlm.nih.gov/compound/Valbenazine
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/209241lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://www.drugs.com/monograph/valbenazine.html
https://pubchem.ncbi.nlm.nih.gov/compound/Valbenazine
https://formulationdiary.com/Home/Details/VALBENAZINE
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://www.drugs.com/monograph/valbenazine.html
https://pubchem.ncbi.nlm.nih.gov/compound/Valbenazine
https://formulationdiary.com/Home/Details/VALBENAZINE
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/209241lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/209241lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5969209/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/209241lbl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strategy
Mechanism of
Action

Potential
Advantages

Potential
Disadvantages

Micronization/Nanoniz

ation

Increases surface

area for dissolution.

Widely applicable,

relatively simple

technology.

Can lead to particle

aggregation; may not

be sufficient for very

poorly soluble

compounds.

Amorphous Solid

Dispersions

Converts crystalline

drug to a higher

energy, more soluble

amorphous state.

Significant increase in

solubility and

dissolution rate.

Amorphous form can

be physically unstable

and recrystallize over

time.

Self-Emulsifying Drug

Delivery Systems

(SEDDS)

Forms a micro/nano-

emulsion in the GI

tract, increasing drug

solubilization.

Enhances absorption

via lymphatic

pathways; protects

drug from

degradation.

Requires careful

selection of lipids and

surfactants; potential

for GI irritation.

Cyclodextrin

Complexation

Forms an inclusion

complex where the

drug is encapsulated,

increasing its

solubility.

High versatility; can

be used for various

routes of

administration.

Limited drug loading

capacity; potential for

nephrotoxicity with

some cyclodextrins.

Experimental Protocols
Protocol 1: Preparation of Valbenazine Tosylate Solid
Dispersion by Solvent Evaporation

Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC,

Soluplus®).

Dissolution: Dissolve both Valbenazine tosylate and the polymer carrier in a common

volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined drug-to-

polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
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Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary

evaporator at a controlled temperature (e.g., 40-50°C).

Drying: Dry the resulting solid film/powder in a vacuum oven at 40°C for 24 hours to remove

any residual solvent.

Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and

pass it through a fine-mesh sieve to ensure particle size uniformity.

Characterization: Analyze the solid dispersion for drug content, dissolution enhancement (in

vitro dissolution testing), and physical state (using DSC and XRD to confirm amorphous

nature).

Protocol 2: Formulation of a Liquid SEDDS for
Valbenazine Tosylate

Excipient Screening: Determine the solubility of Valbenazine tosylate in various oils (e.g.,

Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-

surfactants (e.g., Transcutol® HP, PEG 400).

Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase

diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-

emulsification region.

Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil,

surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. Gently

heat (if necessary) to ensure homogeneity.

Drug Loading: Dissolve Valbenazine tosylate in the prepared vehicle with continuous

stirring until a clear solution is obtained.

Evaluation:

Self-Emulsification Test: Add a small volume (e.g., 1 mL) of the formulation to a larger

volume of aqueous media (e.g., 250 mL of water) with gentle agitation and observe the

formation of the emulsion.
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Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting

emulsion using a dynamic light scattering (DLS) instrument.

In Vitro Drug Release: Perform dissolution studies using a dialysis membrane method to

assess the release of Valbenazine from the SEDDS formulation.
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Caption: Metabolic pathway of Valbenazine tosylate after oral administration.
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Caption: Workflow for selecting a bioavailability enhancement strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing
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